Cas no 2138069-17-5 (methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)

Methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine is a bicyclic amine derivative featuring a propoxy substituent on the bridged carbon framework. Its rigid bicyclo[2.2.2]octane core enhances structural stability, while the methylamine and propoxy functional groups contribute to its reactivity and potential as an intermediate in organic synthesis. The compound's sterically constrained environment may influence selectivity in catalytic or binding applications. Its unique structure could be advantageous in medicinal chemistry for designing conformationally restricted pharmacophores or in materials science for developing tailored molecular architectures. Further studies are required to fully characterize its physicochemical properties and reactivity profile.
methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine structure
2138069-17-5 structure
Product name:methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine
CAS No:2138069-17-5
MF:C13H25NO
MW:211.343703985214
CID:6309822
PubChem ID:165862477

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine Chemical and Physical Properties

Names and Identifiers

    • methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine
    • 2138069-17-5
    • methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
    • EN300-1143994
    • Inchi: 1S/C13H25NO/c1-3-8-15-13(10-14-2)9-11-4-6-12(13)7-5-11/h11-12,14H,3-10H2,1-2H3
    • InChI Key: UDWVBWWLLARVLL-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(CNC)CC2CCC1CC2

Computed Properties

  • Exact Mass: 211.193614421g/mol
  • Monoisotopic Mass: 211.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143994-0.25g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.25g
$1065.0 2023-10-26
Enamine
EN300-1143994-0.1g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.1g
$1019.0 2023-10-26
Enamine
EN300-1143994-1.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
1g
$1157.0 2023-05-26
Enamine
EN300-1143994-5.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
5g
$3355.0 2023-05-26
Enamine
EN300-1143994-1g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
1g
$1157.0 2023-10-26
Enamine
EN300-1143994-10g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
10g
$4974.0 2023-10-26
Enamine
EN300-1143994-2.5g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
2.5g
$2268.0 2023-10-26
Enamine
EN300-1143994-10.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
10g
$4974.0 2023-05-26
Enamine
EN300-1143994-0.5g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.5g
$1111.0 2023-10-26
Enamine
EN300-1143994-0.05g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.05g
$972.0 2023-10-26

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine Related Literature

Additional information on methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine

Methyl({2-Propoxybicyclo[2.2.2]octan-2-yl}methyl)amine: A Comprehensive Overview

Methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine, identified by the CAS registry number 2138069-17-5, is a specialized organic compound with a unique bicyclic structure and functional groups that make it a subject of interest in various chemical and pharmaceutical applications. This compound belongs to the class of tertiary amines, characterized by the presence of a nitrogen atom bonded to three carbon groups, which contributes to its versatile reactivity and potential utility in synthetic chemistry.

The molecular structure of methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine comprises a bicyclo[2.2.2]octane framework, which is a highly rigid and stable structure due to its three fused rings forming a norbornane-like skeleton. The bicyclic system is substituted at the 2-position with a propoxy group (-OCH₂CH₂CH₃), which introduces both steric and electronic effects into the molecule, potentially influencing its reactivity and interactions in various chemical environments.

Recent studies have highlighted the potential of such bicyclic compounds in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic properties such as enhanced bioavailability and reduced toxicity. The presence of the propoxy group in this compound may further modulate its lipophilicity, making it an attractive candidate for drug delivery systems or as an intermediate in the synthesis of more complex pharmaceutical agents.

In terms of synthesis, methyl({trans-propoxybicyclo[trans.trans.trans]octan-trans-yl})methyl)amine can be prepared through various routes, including ring-closing metathesis or traditional cycloaddition reactions, depending on the starting materials and desired stereochemistry. The synthesis often involves careful optimization to ensure high yield and purity, which are critical for applications requiring precise chemical composition.

The compound's stability under different conditions has been a focus of recent research, particularly its resistance to hydrolysis and oxidation, which are crucial factors for its potential use in industrial or therapeutic settings. Studies have shown that the bicyclic structure provides inherent stability, while the propoxy group may influence these properties by altering the molecule's surface energy or solubility characteristics.

Beyond its chemical properties, the biological activity of this compound has been explored in preclinical models, revealing promising results in certain therapeutic areas such as anti-inflammatory or anti-cancer drug development. Its ability to interact with specific biological targets or pathways suggests that further investigation into its pharmacological profile could unlock new avenues for medical applications.

In conclusion, methyl({trans-propoxybicyclo[trans.trans.trans]octan-trans-yl})methyl)amine represents an intriguing compound with a rich structural complexity and diverse functional groups that offer significant potential across multiple fields of chemistry and pharmacology.

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